1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone
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Overview
Description
1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone is a heterocyclic compound featuring a triazole ring substituted with a hydroxy group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective. The general synthetic route can be summarized as follows:
Formation of Azide: The starting material, often an alkyl halide, is converted to an azide using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst, such as copper(I) bromide (CuBr) and a ligand like tris(benzyltriazolylmethyl)amine (TBTA), to form the triazole ring.
Hydroxylation: The resulting triazole compound is hydroxylated using appropriate reagents, such as hydrogen peroxide or a hydroxylating agent, to introduce the hydroxy group at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reagent concentrations. Continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)
Reduction: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products:
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted triazole derivatives
Scientific Research Applications
1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy group and triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone can be compared with other triazole derivatives, such as:
1-(1H-1,2,3-Triazol-4-yl)ethanone: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
1-(1H-1,2,3-Triazol-5-yl)methanol: Contains a methanol moiety instead of ethanone, affecting its physical and chemical properties.
1-(1H-1,2,3-Triazol-5-yl)acetic acid: Features a carboxylic acid group, which significantly alters its acidity and solubility.
The presence of the hydroxy group in this compound imparts unique properties, such as increased hydrogen bonding capability and altered electronic distribution, making it distinct from its analogs.
Properties
Molecular Formula |
C4H5N3O2 |
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Molecular Weight |
127.10 g/mol |
IUPAC Name |
1-(3-hydroxytriazol-4-yl)ethanone |
InChI |
InChI=1S/C4H5N3O2/c1-3(8)4-2-5-6-7(4)9/h2,9H,1H3 |
InChI Key |
DZRIAAFSBYXRSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=NN1O |
Origin of Product |
United States |
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